molecular formula C39H57FeN6O15 B1242633 N-[(3R,9E,15S,21E,27S)-15,27-diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;iron(3+) CAS No. 59200-35-0

N-[(3R,9E,15S,21E,27S)-15,27-diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;iron(3+)

Cat. No.: B1242633
CAS No.: 59200-35-0
M. Wt: 905.7 g/mol
InChI Key: UIVTVLVVAXJPKM-IJGXQDLJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3R,9E,15S,21E,27S)-15,27-diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;iron(3+) is a complex organic compound that contains iron in its +3 oxidation state. This compound is characterized by its intricate structure, which includes multiple acetamido groups, trioxido groups, and a triazacyclohexatriaconta core. The presence of iron(3+) makes it a potential candidate for various applications in chemistry, biology, and medicine.

Properties

CAS No.

59200-35-0

Molecular Formula

C39H57FeN6O15

Molecular Weight

905.7 g/mol

IUPAC Name

N-[(3R,9E,15S,21E,27S)-15,27-diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;iron(3+)

InChI

InChI=1S/C39H57N6O15.Fe/c1-25-13-19-58-37(52)31(40-28(4)46)11-8-17-44(56)35(50)23-27(3)15-21-60-39(54)33(42-30(6)48)12-9-18-45(57)36(51)24-26(2)14-20-59-38(53)32(41-29(5)47)10-7-16-43(55)34(49)22-25;/h22-24,31-33H,7-21H2,1-6H3,(H,40,46)(H,41,47)(H,42,48);/q-3;+3/b25-22+,26-24+,27-23?;/t31-,32-,33+;/m0./s1

InChI Key

UIVTVLVVAXJPKM-IJGXQDLJSA-N

SMILES

CC1=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC(C(=O)OCC1)NC(=O)C)[O-])C)NC(=O)C)[O-])C)NC(=O)C)[O-].[Fe+3]

Isomeric SMILES

C/C/1=C/C(=O)N(CCC[C@@H](C(=O)OCC/C(=C\C(=O)N(CCC[C@@H](C(=O)OCC/C(=C\C(=O)N(CCC[C@@H](C(=O)OCC1)NC(=O)C)[O-])/C)NC(=O)C)[O-])/C)NC(=O)C)[O-].[Fe+3]

Canonical SMILES

CC1=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC(C(=O)OCC1)NC(=O)C)[O-])C)NC(=O)C)[O-])C)NC(=O)C)[O-].[Fe+3]

Synonyms

N,N',N''-triacetylfusarinine C
triacetylfusarinine C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,9E,15S,21E,27S)-15,27-diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;iron(3+) typically involves the following steps:

    Formation of the triazacyclohexatriaconta core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazacyclohexatriaconta ring.

    Introduction of acetamido groups: Acetamido groups are introduced through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Oxidation to form trioxido groups:

    Complexation with iron(3+): The final step involves the complexation of the organic ligand with iron(3+) ions, typically achieved by mixing the ligand with an iron(3+) salt such as ferric chloride in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and catalysts to improve yield and efficiency. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3R,9E,15S,21E,27S)-15,27-diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;iron(3+) undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of higher oxidation state species.

    Reduction: Reduction reactions can convert the iron(3+) center to iron(2+), altering the compound’s properties.

    Substitution: The acetamido groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Higher oxidation state species with additional oxido groups.

    Reduction: Iron(2+) complexes with altered electronic properties.

    Substitution: Derivatives with different functional groups replacing the acetamido groups.

Scientific Research Applications

N-[(3R,9E,15S,21E,27S)-15,27-diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;iron(3+) has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.

    Biology: Investigated for its potential as a metalloprotein mimic, aiding in the study of iron-containing enzymes.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in drug delivery systems.

    Industry: Utilized in materials science for the development of advanced materials with specific electronic or magnetic properties.

Mechanism of Action

The mechanism of action of N-[(3R,9E,15S,21E,27S)-15,27-diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;iron(3+) involves its interaction with molecular targets and pathways, including:

    Molecular Targets: The iron(3+) center can interact with various biomolecules, including proteins, nucleic acids, and small molecules.

    Pathways Involved: The compound can modulate redox pathways, influence enzyme activity, and affect cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3S,9Z,15S,21Z,27S,33Z)-15,27-Diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;copper(2+)
  • N-[(3S,9Z,15S,21Z,27S,33Z)-15,27-Diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;zinc(2+)

Uniqueness

N-[(3R,9E,15S,21E,27S)-15,27-diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;iron(3+) is unique due to the presence of iron(3+), which imparts distinct redox properties and reactivity compared to its copper(2+) and zinc(2+) analogs. This uniqueness makes it particularly valuable for applications requiring specific redox behavior and coordination chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.